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molecular formula C17H21N3O2 B8344795 Methyl 2-(3-(4-methylpiperazin-1-yl)quinolin-6-yl)acetate

Methyl 2-(3-(4-methylpiperazin-1-yl)quinolin-6-yl)acetate

Cat. No. B8344795
M. Wt: 299.37 g/mol
InChI Key: GNKPCOFCMGALDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08507676B2

Procedure details

A solution of methyl 2-(3-bromoquinolin-6-yl)acetate (1.0 g, 3.57 mmol), 1-methylpiperazine (0.429 g, 4.28 mmol), Pd2(dba)3 (65 mg, 0.071 mmol), BINAP (133 mg, 0.214 mmol) and Cs2CO3 (1.628 g, 5.00 mmol) in 10 mL of toluene was heated at 100° C. for 18 h. After cooling, the solid was removed by filtration and the filtrate was concentrated under reduced pressure. The residue was purified by flash chromatography in silica gel eluting with a EtOAC/hexane gradient to afford 599 mg (56%) of the title compound as a yellow solid. 1H-NMR (400 MHz, CDCl3) δ ppm 8.77 (s, 1H), 7.94 (d, 1H), 7.57 (s, 1H), 7.42 (d, 1H), 7.30 (s, 1H), 3.78 (s, 2H), 3.72 (s, 3H), 3.41-3.33 (m, 4H), 2.65-2.63 (m, 4H), 2.39 (s, 3H). LCMS (method A): [MH]+=300, tR=2.06 min.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.429 g
Type
reactant
Reaction Step One
Name
Quantity
133 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.628 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
65 mg
Type
catalyst
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([CH2:12][C:13]([O:15][CH3:16])=[O:14])=[CH:7][CH:6]=2.[CH3:17][N:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1.C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.C([O-])([O-])=O.[Cs+].[Cs+]>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:17][N:18]1[CH2:23][CH2:22][N:21]([C:2]2[CH:3]=[N:4][C:5]3[C:10]([CH:11]=2)=[CH:9][C:8]([CH2:12][C:13]([O:15][CH3:16])=[O:14])=[CH:7][CH:6]=3)[CH2:20][CH2:19]1 |f:3.4.5,7.8.9.10.11|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=NC2=CC=C(C=C2C1)CC(=O)OC
Name
Quantity
0.429 g
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
133 mg
Type
reactant
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Name
Cs2CO3
Quantity
1.628 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
65 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography in silica gel eluting with a EtOAC/hexane gradient

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C=1C=NC2=CC=C(C=C2C1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 599 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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